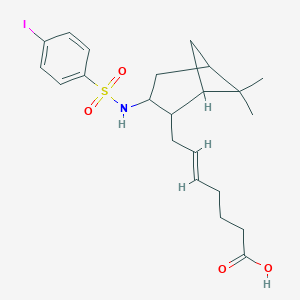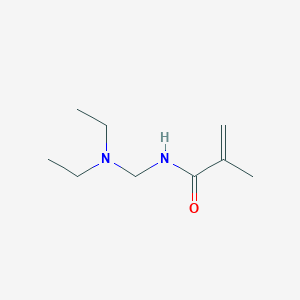
N-((Diethylamino)methyl)methacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((Diethylamino)methyl)methacrylamide (DEAMMA) is a synthetic polymer that has gained significant attention in the scientific community due to its unique properties. DEAMMA is a water-soluble polymer that has been extensively studied for its potential applications in various fields, including biomedical research, drug delivery, and materials science.
Mécanisme D'action
The mechanism of action of N-((Diethylamino)methyl)methacrylamide is not fully understood, but it is believed to work by forming micelles in aqueous solutions. These micelles can then encapsulate drugs or other molecules, which can be delivered to specific target sites in the body.
Biochemical and Physiological Effects:
N-((Diethylamino)methyl)methacrylamide has been shown to have low toxicity and good biocompatibility, making it an ideal candidate for drug delivery applications. N-((Diethylamino)methyl)methacrylamide has also been shown to have good stability in various physiological conditions, which is essential for its use in biomedical research.
Avantages Et Limitations Des Expériences En Laboratoire
N-((Diethylamino)methyl)methacrylamide has several advantages for use in lab experiments, including its ease of synthesis, low toxicity, and biocompatibility. However, N-((Diethylamino)methyl)methacrylamide also has some limitations, such as its limited solubility in some organic solvents and its relatively low molecular weight, which can affect its ability to encapsulate larger molecules.
Orientations Futures
There are several future directions for research on N-((Diethylamino)methyl)methacrylamide. One potential area of research is the development of new methods for synthesizing N-((Diethylamino)methyl)methacrylamide that can improve its properties and increase its potential applications. Another area of research is the development of new drug delivery systems using N-((Diethylamino)methyl)methacrylamide as a carrier, which can improve the efficacy and safety of various drugs. Additionally, research on the biological and physiological effects of N-((Diethylamino)methyl)methacrylamide can provide insights into its potential applications in various biomedical fields.
Méthodes De Synthèse
N-((Diethylamino)methyl)methacrylamide can be synthesized through a simple and efficient process using methacrylic acid and diethylamine. The reaction between these two compounds leads to the formation of N-((Diethylamino)methyl)methacrylamide, which can be purified using various methods, including precipitation, dialysis, and column chromatography.
Applications De Recherche Scientifique
N-((Diethylamino)methyl)methacrylamide has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of N-((Diethylamino)methyl)methacrylamide is in drug delivery. N-((Diethylamino)methyl)methacrylamide can be used as a carrier for various drugs due to its unique properties, such as its ability to form micelles and its biocompatibility.
Propriétés
Numéro CAS |
10196-75-5 |
|---|---|
Nom du produit |
N-((Diethylamino)methyl)methacrylamide |
Formule moléculaire |
C9H18N2O |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
N-(diethylaminomethyl)-2-methylprop-2-enamide |
InChI |
InChI=1S/C9H18N2O/c1-5-11(6-2)7-10-9(12)8(3)4/h3,5-7H2,1-2,4H3,(H,10,12) |
Clé InChI |
IQBHTRVNLWHNBL-UHFFFAOYSA-N |
SMILES |
CCN(CC)CNC(=O)C(=C)C |
SMILES canonique |
CCN(CC)CNC(=O)C(=C)C |
Autres numéros CAS |
10196-75-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



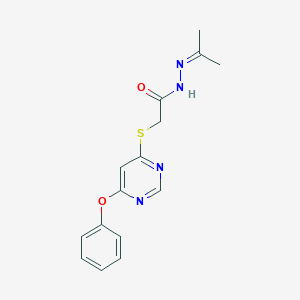
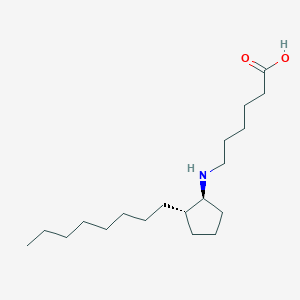
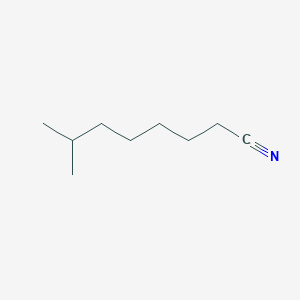

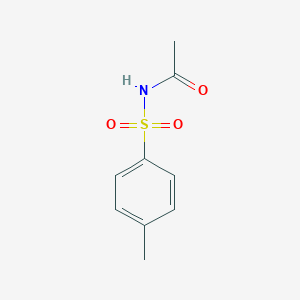
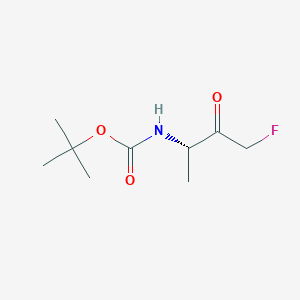
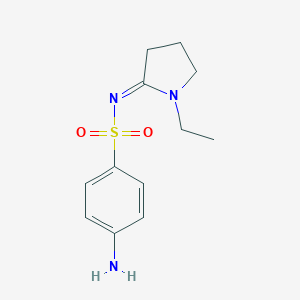
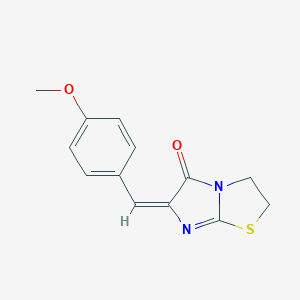
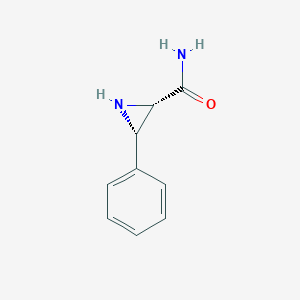
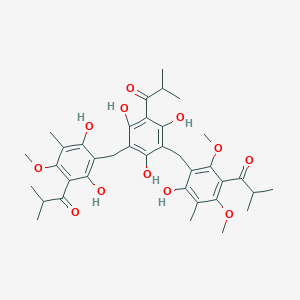
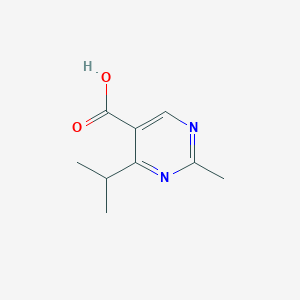
![Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate](/img/structure/B160029.png)

